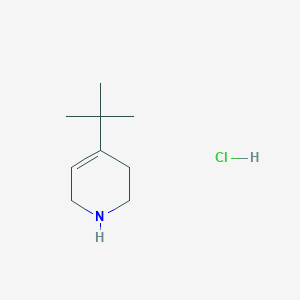

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIMUAUDUJPOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves several steps. One common method includes the reaction of tert-butylamine with 1,2,3,6-tetrahydropyridine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, followed by purification through recrystallization . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in studies related to neurotransmitter function and receptor binding.

Medicine: Research involving this compound includes its potential use in developing treatments for neurological disorders.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on structurally related tetrahydropyridine derivatives, emphasizing substituent effects, pharmacological profiles, and research applications.

Structural and Physicochemical Comparisons

*Calculated based on structural inference; exact values may vary.

Key Observations:

- Substituent Effects : The tert-butyl group in 4-Tert-butyl-1,2,3,6-tetrahydropyridine enhances steric bulk and lipophilicity compared to MPTP’s methyl-phenyl group. This may reduce enzymatic conversion to toxic metabolites (e.g., pyridinium ions) and alter blood-brain barrier permeability .

- Stability: MPTP hydrochloride is prone to oxidation by monoamine oxidase-B (MAO-B) into MPP+, a mitochondrial complex I inhibitor that induces dopaminergic neuron death . The tert-butyl analog’s resistance to such oxidation remains unstudied but is hypothesized due to steric hindrance.

Pharmacological and Toxicological Profiles

MPTP Hydrochloride:

- Mechanism : Converted to MPP+ via MAO-B in glial cells, leading to oxidative stress, mitochondrial dysfunction, and neuronal death. Widely used to model Parkinson’s disease in rodents and primates .

- Dosage : In marmosets, MPTP doses are calculated as free base (1.21× hydrochloride weight) .

4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) Hydrochloride:

- Role : Used in metabolic studies to investigate oxidative enzyme interactions. Unlike MPTP, PTP lacks a methyl group, reducing its conversion to neurotoxic pyridinium species .

4-Tert-butyl-1,2,3,6-tetrahydropyridine Hydrochloride:

- Research Gaps: No direct neurotoxicity or therapeutic data exist.

Biological Activity

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride (THTP) is a heterocyclic compound with significant biological activity. This article delves into its mechanisms of action, effects on various biological systems, and potential applications in research and medicine.

- Molecular Formula : C₉H₁₈ClN

- Molecular Weight : 175.7 g/mol

- CAS Number : 1423029-73-5

THTP is characterized by a tert-butyl group at the fourth position of the tetrahydropyridine ring, which influences its chemical reactivity and biological interactions.

THTP exhibits its biological activity through several mechanisms:

- Enzyme Interaction : THTP interacts with key enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair processes. Inhibition of PARP-1 leads to increased DNA damage and apoptosis in cells.

- Oxidative Stress Induction : In neuronal cells, THTP has been shown to induce oxidative stress and mitochondrial dysfunction, contributing to cell death.

- Targeting Biochemical Pathways : The compound affects various biochemical pathways, influencing cellular processes related to metabolism and signaling.

Antimicrobial Properties

THTP has demonstrated antimicrobial activity against various pathogens. Studies indicate effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Neuroprotective Effects

Research has explored THTP's neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through antioxidant mechanisms or by modulating neurotransmitter systems .

Case Studies and Research Findings

- Neurotoxicity Studies :

- Antimicrobial Efficacy :

Comparative Analysis

| Compound | Activity Type | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial | MIC ~ 2.7 μM (M. tuberculosis) |

| Other tetrahydropyridines | Neuroprotective | Variable |

Applications in Research

THTP is utilized in various fields:

- Chemical Synthesis : Serves as a building block for synthesizing more complex heterocycles.

- Biological Research : Used in studies related to neurotransmitter function and receptor binding.

- Pharmaceutical Development : Investigated for potential treatments for neurological disorders due to its effects on neuronal cells.

Q & A

Q. What is the standard protocol for inducing Parkinson’s disease in rodent models using MPTP·HCl?

MPTP·HCl is administered via systemic injection (intraperitoneal or subcutaneous) in mice. A common regimen involves daily doses of 20–30 mg/kg for 3–5 days, followed by behavioral assessments (e.g., rotarod tests) to evaluate motor deficits. Post-mortem analysis of dopaminergic neurons in the substantia nigra pars compacta (SNc) and striatum is performed using tyrosine hydroxylase immunohistochemistry .

Q. How does MPTP·HCl selectively target dopaminergic neurons?

MPTP·HCl crosses the blood-brain barrier and is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to MPP⁺, which is actively transported into dopaminergic neurons via the dopamine transporter (DAT). MPP⁺ inhibits mitochondrial complex I, causing oxidative stress and neuronal death. This mechanism mirrors idiopathic PD pathology .

Q. What are the critical storage and handling requirements for MPTP·HCl?

MPTP·HCl is hygroscopic and sensitive to heat. Store at 2–8°C in a desiccator. Prepare fresh solutions in sterile saline or DMSO (20–41 mg/mL) immediately before use. Use personal protective equipment (PPE) due to its neurotoxic properties .

Advanced Research Questions

Q. How can researchers address variability in MPTP·HCl-induced neurodegeneration across animal models?

Variability arises from species differences (e.g., primates require lower doses than mice), administration routes, and genetic backgrounds. Standardize protocols by:

Q. What molecular mechanisms link MPTP·HCl-induced neurotoxicity to autophagy dysregulation?

MPTP·HCl reduces autophagic flux by impairing LC3-II conversion and p62 degradation. Electroconvulsive seizure (ECS) therapy post-MPTP treatment upregulates autophagy markers (e.g., Beclin-1) and rescues motor deficits, suggesting autophagy modulation as a therapeutic strategy .

Q. How do genetic modifications (e.g., connexin 30 knockout) influence MPTP·HCl-induced neuroinflammation?

Connexin 30 deficiency exacerbates MPTP·HCl-induced astrogliosis and microglial activation, worsening dopaminergic neuron loss. Use transgenic models to study astrocyte-specific pathways (e.g., NF-κB) and validate findings with cytokine profiling (IL-1β, TNF-α) in the SNc .

Data Contradiction Analysis

Q. Why do some studies report partial recovery of motor function post-MPTP·HCl, while others show irreversible damage?

Recovery depends on species (marmosets show partial recovery with melatonin analogs), dosing regimen (subchronic vs. acute), and therapeutic interventions (e.g., ECS or blueberry extract supplementation attenuates microglial activation). Always include a positive control (e.g., L-DOPA) to benchmark outcomes .

Q. How can in vitro MPTP·HCl models be optimized to reflect in vivo neurotoxicity?

Primary mesencephalic cultures or SH-SY5Y cells treated with 500 µM MPTP·HCl for 12 hours replicate key PD features (α-synuclein aggregation, mitochondrial dysfunction). Combine with MPP⁺ (10–100 µM) to bypass metabolic variability in MAO-B activity .

Methodological Best Practices

-

Dosing Table for Animal Models :

Species Dose (mg/kg) Route Duration Key Outcome Metrics Mice 20–30 Intraperitoneal 3–5 days Rotarod latency, TH⁺ neuron count Marmosets 2.0 Subcutaneous 5 days Bradykinesia, rigidity scoring -

In Vitro Parameters :

Key Research Gaps

- Role of gut-brain axis in MPTP·HCl-induced pathology.

- Long-term epigenetic changes post-MPTP·HCl exposure.

- Sex-specific differences in autophagy activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.